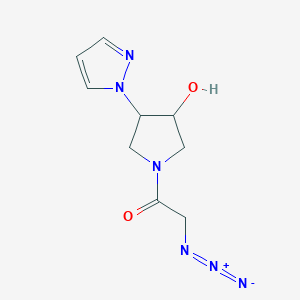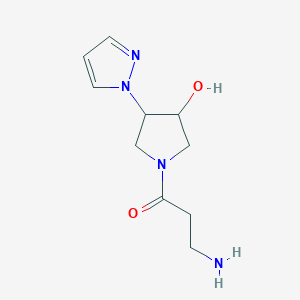
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine
Overview
Description
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine (abbreviated as 3-EFP-4-FMP) is a synthetic organic compound belonging to the pyrrolidine family. It is a colorless liquid with a faint, sweet odor and a boiling point of 148 °C. It is soluble in water, ethanol, and other organic solvents. In the pharmaceutical and chemical industries, 3-EFP-4-FMP is used as a starting material in the synthesis of other active pharmaceutical ingredients. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis and Characterization
- Synthetic Approaches and Molecular Structures : Research has led to the synthesis of various compounds featuring pyrrolidine or related structures, highlighting methodologies like multicomponent reactions, hydride transfer, and electrophilic fluorination. These studies provide insights into the chemical reactivity and structural elucidation of these compounds through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, Sharma et al. (2013) detailed the synthesis and crystal structure of a complex spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, revealing interactions such as π-π interactions and hydrogen bonding patterns (Sharma et al., 2013).
Applications in Sensing and Material Science
- Fluorescent Sensors : Some compounds exhibit properties useful in the development of fluorescent sensors. For instance, Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate, demonstrating its application as a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Electrophilic Properties and Reactivity
- Reactivity and Stability Studies : Research on related fluorophenyl compounds has explored their reactivity, stability, and potential in various chemical reactions. For example, the synthesis and evaluation of fluorinated pyridines for their role as 19F NMR pH indicators have been reported, demonstrating the utility of such compounds in analytical chemistry (Amrollahi, 2014).
Novel Organocatalysts
- Organocatalysis : The study by Sparr et al. (2009) discusses the application of a fluorinated pyrrolidine derivative as a secondary amine organocatalyst, indicating the influence of fluorine on the conformation and catalytic activity of iminium intermediates (Sparr et al., 2009).
properties
IUPAC Name |
3-(4-ethylphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-10-3-5-11(6-4-10)13-9-15-8-12(13)7-14/h3-6,12-13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYFQIXUTRUHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















